methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate is a complex organic compound that features a trifluoromethyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzoic acid with 2-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the functional group being reduced.
Substitution: Corresponding substituted products, such as methyl 4-aminobenzoate or 2-(trifluoromethyl)-2H-1,3-benzodioxole-5-amine.
Scientific Research Applications
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethyl)benzoate: Lacks the benzodioxole moiety, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-2H-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
4-Aminobenzoic acid: Lacks the trifluoromethyl and benzodioxole groups, leading to different applications and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5/c1-25-14(23)10-6-8-11(9-7-10)21-15(24)22-17(16(18,19)20)26-12-4-2-3-5-13(12)27-17/h2-9H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOQMGMZTRHBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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